molecular formula C34H33N7O10 B10831980 PROTAC STING Degrader-1

PROTAC STING Degrader-1

Cat. No.: B10831980
M. Wt: 699.7 g/mol
InChI Key: TXNQXRGOKABDOB-FOCLMDBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC STING Degrader-1 involves the conjugation of a ligand that binds to the STING protein with a ligand that recruits an E3 ubiquitin ligase. The two ligands are connected via a linker. The synthetic route typically involves multiple steps, including the formation of amide bonds, esterification, and coupling reactions. The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions: PROTAC STING Degrader-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

PROTAC STING Degrader-1 has a wide range of scientific research applications:

Mechanism of Action

PROTAC STING Degrader-1 exerts its effects by inducing the degradation of the STING protein through the ubiquitin-proteasome system. The compound forms a ternary complex with the STING protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STING. This mechanism effectively reduces the levels of STING protein in cells, thereby modulating the associated signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H33N7O10

Molecular Weight

699.7 g/mol

IUPAC Name

(E)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-N'-[4-[(5-nitrofuran-2-carbonyl)amino]phenyl]but-2-enediamide

InChI

InChI=1S/C34H33N7O10/c42-26(15-16-27(43)37-20-8-10-21(11-9-20)38-32(46)25-13-17-29(51-25)41(49)50)36-19-4-2-1-3-18-35-23-7-5-6-22-30(23)34(48)40(33(22)47)24-12-14-28(44)39-31(24)45/h5-11,13,15-17,24,35H,1-4,12,14,18-19H2,(H,36,42)(H,37,43)(H,38,46)(H,39,44,45)/b16-15+

InChI Key

TXNQXRGOKABDOB-FOCLMDBBSA-N

Isomeric SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)/C=C/C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C=CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

Origin of Product

United States

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